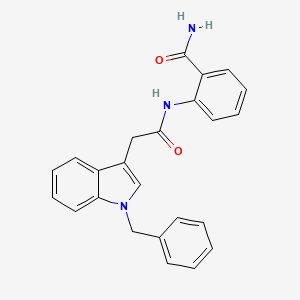

2-(2-(1-benzyl-1H-indol-3-yl)acetamido)benzamide

Description

Properties

IUPAC Name |

2-[[2-(1-benzylindol-3-yl)acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2/c25-24(29)20-11-4-6-12-21(20)26-23(28)14-18-16-27(15-17-8-2-1-3-9-17)22-13-7-5-10-19(18)22/h1-13,16H,14-15H2,(H2,25,29)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUOIQSIMHJYND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1-benzyl-1H-indol-3-yl)acetamido)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst.

Acetamido and Benzamide Functionalization: The acetamido group can be introduced through an acylation reaction using acetic anhydride, while the benzamide group can be added via an amidation reaction with benzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1-benzyl-1H-indol-3-yl)acetamido)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2-(2-(1-benzyl-1H-indol-3-yl)acetamido)benzamide is investigated for its potential therapeutic applications, particularly in:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, derivatives of similar structures have been evaluated against human colorectal carcinoma cell lines, demonstrating significant inhibitory effects (IC50 values as low as 4.53 µM) compared to standard treatments like 5-Fluorouracil (IC50 = 9.99 µM) .

- Antimicrobial Properties : Studies have indicated that related compounds exhibit antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) for synthesized derivatives have been reported as low as 1.27 µM .

The compound's mechanism of action involves:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or microbial resistance.

- Receptor Modulation : The indole structure allows for interaction with various receptors, potentially modulating their activity.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a crucial building block for creating more complex molecules. It can be utilized:

- As a Ligand : In coordination chemistry to form complexes with metal ions.

- In Material Science : As a precursor for developing new materials or dyes due to its structural properties.

Case Study 1: Anticancer Evaluation

A study synthesized multiple derivatives of indole-based compounds, including those similar to this compound. The evaluation against HCT116 cells revealed that certain modifications significantly enhanced anticancer potency, suggesting structural optimization could yield more effective therapeutic agents .

Case Study 2: Antimicrobial Screening

Research on the antimicrobial efficacy of related compounds demonstrated substantial activity against Staphylococcus aureus and Escherichia coli. The synthesized compounds were tested using standard drugs as controls, showing promising results that warrant further exploration of their mechanisms and potential clinical applications .

Comparative Data Table

Mechanism of Action

The mechanism of action of 2-(2-(1-benzyl-1H-indol-3-yl)acetamido)benzamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, modulating their activity. The benzyl group and the acetamido and benzamide functionalities further enhance its binding affinity and specificity. This compound may exert its effects through the inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Cytotoxicity and Apoptotic Protein Modulation of Benzoxazole Analogues

| Compound | Substituent | IC~50~ (HepG2, µM) | BAX/Bcl-2 Ratio | Caspase-3 Activation |

|---|---|---|---|---|

| 8e | 5-Cl-Benzoxazole | 8.2 | 3.5 | 2.8-fold |

| 8f | 5-Me-Benzoxazole | 10.5 | 2.1 | 1.9-fold |

| Target Compound* | 1-Benzyl-Indole | N/A | N/A | N/A |

*Data for the target compound is inferred based on structural similarity.

Benzimidazole-Based Analogues

Compounds like 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) () replace the indole with benzimidazole-thioether groups. These analogues exhibit dual antimicrobial and anticancer activities, with MIC values as low as 2 µg/mL against S. aureus and IC~50~ values of 12 µM against MCF-7 cells . The electron-withdrawing nitro groups on the benzamide enhance cellular uptake but may reduce solubility compared to the target compound’s benzyl-indole group.

Indole Derivatives with Modified Linkers

N-(1-Ethyl-2-formyl-1H-indol-3-yl)benzamide (1a) () retains the indole-benzamide framework but lacks the acetamido linker. Its IR spectrum shows a strong carbonyl stretch at 1653 cm⁻¹, compared to ~1680 cm⁻¹ in acetamido-linked compounds, indicating differences in hydrogen bonding . This structural simplification reduces apoptosis-inducing activity, underscoring the importance of the acetamido spacer for bioactivity.

Antiprion and HDAC-Targeting Analogues

Benzamide derivatives like 5-(2-(pyrrolidin-1-yl)acetamido)-N-butyl-2-(substituted)benzamide () demonstrate antiprion activity (EC~50~ = 0.8 µM in scrapie models) but require cationic side chains for blood-brain barrier penetration . In contrast, HDAC inhibitors such as N-hydroxy-4-[2-(3-methoxyphenyl)acetamido]benzamide (363) () show nanomolar IC~50~ values (e.g., 28 nM against T. brucei), highlighting the role of hydroxamic acid groups in metal chelation . The target compound’s lack of such groups may limit HDAC affinity but reduce off-target toxicity.

Biological Activity

The compound 2-(2-(1-benzyl-1H-indol-3-yl)acetamido)benzamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SARs).

Chemical Structure

The compound features an indole moiety linked to an acetamido group and a benzamide structure. This unique configuration is believed to contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit their effects through multiple mechanisms, including:

- Inhibition of Kinases : Many indole derivatives act as inhibitors of specific kinases involved in cancer progression.

- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells, a critical mechanism for anticancer activity.

- Cell Cycle Arrest : Some studies suggest that it could interfere with the cell cycle, preventing cancer cells from proliferating.

In Vitro Studies

Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. Here are some key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 0.71 | Apoptosis induction |

| MCF-7 | 1.88 | Cell cycle arrest |

| A375 | 4.20 | Induction of autophagy |

These results indicate that the compound exhibits potent anticancer properties, particularly against liver and breast cancer cell lines.

Case Studies

A notable study involved the treatment of HepG2 cells with the compound, resulting in a significant reduction in cell viability. The study reported that the compound caused apoptosis through the activation of caspase pathways, leading to morphological changes characteristic of programmed cell death.

Another investigation focused on MCF-7 cells, where the compound was shown to induce G1 phase arrest, effectively halting cell proliferation. This finding underscores its potential as a therapeutic agent in breast cancer treatment.

Structure-Activity Relationships (SAR)

The SAR analysis has revealed that modifications to the benzamide and indole moieties can significantly influence biological activity. Key observations include:

- Substitution Patterns : Variations in substituents on the benzamide ring can enhance or diminish potency.

- Linker Length : The length and nature of the linker between the indole and acetamido groups affect binding affinity and selectivity for target proteins.

Q & A

Synthesis and Optimization

Basic Question: Q. What are the common synthetic routes for preparing 2-(2-(1-benzyl-1H-indol-3-yl)acetamido)benzamide, and how can purity be ensured? Methodological Answer: The compound is typically synthesized via cycloalkylation of intermediates under phase-transfer catalysis (PTC) conditions. For example, describes using N1-benzyl-N1-cyano(1H-3-indolyl)methyl-3-chloro-propanamide in methanol with controlled temperature to yield racemic mixtures. Purity is ensured through iterative crystallization (e.g., methanol recrystallization) and validated via HPLC or NMR spectroscopy .

Advanced Question: Q. How can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield and enantiomeric purity? Methodological Answer: Factorial design experiments (e.g., varying solvents, catalysts, temperature) allow systematic optimization. For instance, using Design of Experiments (DoE) frameworks, researchers can test parameters like TBHP (tert-butyl hydroperoxide) as an oxidant (see ) or phase-transfer catalysts ( ). Response surface methodology (RSM) can model interactions between variables to maximize yield and minimize byproducts .

Structural Characterization

Basic Question: Q. What analytical techniques are essential for confirming the structure of this compound? Methodological Answer: Key techniques include:

- 1H/13C NMR : Assign peaks using reference data from similar indole derivatives (e.g., indole protons resonate at δ 7.0–7.5 ppm; ).

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹; ).

- Mass Spectrometry : Validate molecular ion ([M+H]+) and fragmentation patterns .

Advanced Question: Q. How can X-ray crystallography resolve ambiguities in stereochemistry or supramolecular packing? Methodological Answer: Single-crystal X-ray diffraction (SCXRD) can determine absolute configuration and hydrogen-bonding networks. For example, reports racemic crystallization in methanol, enabling comparison of experimental vs. simulated powder XRD patterns to detect polymorphs. Software like Olex2 or Mercury aids in refining crystal structures .

Biological Evaluation

Basic Question: Q. What assays are suitable for preliminary screening of biological activity (e.g., anticancer, antimicrobial)? Methodological Answer:

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.

- Antimicrobial : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus).

- Dose-response curves () and positive controls (e.g., doxorubicin for cytotoxicity) ensure reliability .

Advanced Question: Q. How can target engagement studies identify molecular interactions (e.g., protein binding)? Methodological Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to receptors like kinase domains.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) can map protein interaction networks .

Mechanistic Studies

Advanced Question: Q. What computational methods predict the compound’s mechanism of action (e.g., enzyme inhibition)? Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to active sites (e.g., COX-2 or tubulin).

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100+ ns trajectories (e.g., GROMACS).

- QSAR Models : Relate structural descriptors (e.g., logP, polar surface area) to activity data .

Data Contradictions and Reproducibility

Advanced Question: Q. How should researchers address inconsistencies in biological activity data across studies? Methodological Answer:

- Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers.

- Replicate experiments under standardized conditions (e.g., cell passage number, solvent controls).

- Hypothesis Testing : Apply ANOVA or t-tests to compare assay variability (e.g., p < 0.05 threshold) .

Scale-up and Process Chemistry

Advanced Question: Q. What challenges arise during gram-scale synthesis, and how can they be mitigated? Methodological Answer:

- Byproduct Formation : Monitor intermediates via LC-MS and optimize quenching steps (e.g., uses ethyl acetate washes).

- Solvent Recycling : Implement membrane separation technologies (e.g., nanofiltration) to recover expensive solvents ( ).

- Flow Chemistry : Continuous reactors improve heat/mass transfer and reduce batch variability .

Safety and Handling

Basic Question: Q. What safety protocols are recommended for handling this compound in the lab? Methodological Answer:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact ( ).

- Ventilation : Use fume hoods during synthesis to avoid inhalation.

- First Aid : Immediate rinsing with water for spills; consult SDS for antidotes (e.g., activated charcoal for ingestion) .

Regulatory Compliance

Advanced Question: Q. How can researchers ensure compliance with ethical guidelines for preclinical studies? Methodological Answer:

- IACUC/IRB Approval : Submit protocols for animal/human cell line use.

- OECD Guidelines : Follow Test No. 423 (acute oral toxicity) and 471 (genotoxicity).

- Data Integrity : Use ELNs (Electronic Lab Notebooks) for audit trails and raw data preservation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.